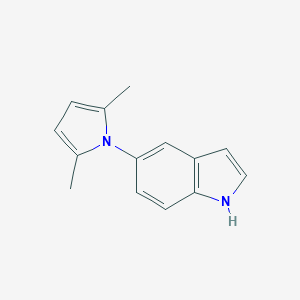

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole

Cat. No. B115659

Key on ui cas rn:

151273-51-7

M. Wt: 210.27 g/mol

InChI Key: KEOULQHBHFWLGJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07951940B2

Procedure details

To a 250 mL argon purged round bottom flask containing a magnetic stirbar and a solution of 5-aminoindole (91) (15.00 g, 113 mmol) in anhydrous toluene (50 mL) was added acetonylacetone (25.4 mL, 216 mmol, 1.9 eq). The flask was fitted with a Dean-Stark trap with a 10 mL reservoir filled with toluene. The uppermost portion of the flask and the condensing arm of the trap were wrapped with foil and the reaction vessel placed into an oil bath preheated to a temperature of 125° C. The dark brown solution was allowed to stir under a continuous flow of argon at this temperature for 45 minutes, followed by draining of the trap solvent reservoir. After a total of 4 hours, TLC (5% ethyl acetate, 95% hexanes) revealed the reaction was complete. The reaction was cooled gradually to room temperature overnight. The reaction was poured onto a plug of silica gel and the solvent pulled through by vacuum filtration. The silica was washed with hexanes (200 mL). A white precipitate started to form almost immediately in the filtrate. The silica was washed again with a solution of 6% diethyl ether, 94% hexanes (800 mL). Crystals were collected from both washes, and the filtrates combined. The plug was washed with ether (150 mL) and the filtrate combined with the washes. The combined filtrates were concentrate to afford a brown oil. The oil was purified on the Biotage SP-1 (0-8% ether in hexanes). TLC revealed that all products were identical (white solids) and all products were combined. (Yield: 17.10 g of white solid, compound 92 (72%). 1H NMR (CDCl3) δ: 8.26 (bs, NH), 7.48-7.48 (d, 1H, J=1.2 Hz), 7.46-7.43 (d, 1H, J=8.7 Hz), 7.31-7.29 (t, 1H, J=2.7), 7.04-7.00 (dd, 1H, J=2.1, 8.4), 6.61 (s, 1H), 5.92 (s, 2H), 2.05 (s, 6H). MS-ESI m/z (%): 211 (M+, 100).

[Compound]

Name

hexanes

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH2:11]([CH2:15][C:16](=O)[CH3:17])[C:12]([CH3:14])=O.C(OCC)(=O)C>C1(C)C=CC=CC=1>[CH3:17][C:16]1[N:1]([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[C:12]([CH3:14])=[CH:11][CH:15]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C2C=CNC2=CC1

|

|

Name

|

|

|

Quantity

|

25.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)C)CC(C)=O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir under a continuous flow of argon at this temperature for 45 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To a 250 mL argon purged round bottom flask containing a magnetic stirbar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with a Dean-Stark trap with a 10 mL reservoir

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction vessel placed into an oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

preheated to a temperature of 125° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction was poured onto a plug of silica gel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solvent pulled through by vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The silica was washed with hexanes (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form almost immediately in the filtrate

|

WASH

|

Type

|

WASH

|

|

Details

|

The silica was washed again with a solution of 6% diethyl ether, 94% hexanes (800 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystals were collected from both washes

|

WASH

|

Type

|

WASH

|

|

Details

|

The plug was washed with ether (150 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The combined filtrates were concentrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a brown oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil was purified on the Biotage SP-1 (0-8% ether in hexanes)

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC=1N(C(=CC1)C)C=1C=C2C=CNC2=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |